N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)

Descripción general

Descripción

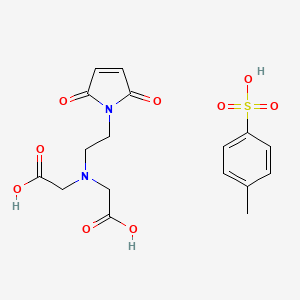

N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)] is a synthetic organic compound that features a carboxymethyl group and a pyrrolidine-2,5-dione moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)] typically involves the reaction of a carboxymethylating agent with a pyrrolidine-2,5-dione derivative. Common reagents include chloroacetic acid or its derivatives, and the reaction is often carried out under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a more reduced form.

Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Applications

-

Drug Development

- N-(Carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl] has been studied for its role in developing new pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drugs aimed at various diseases.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited anti-inflammatory properties in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

- Antioxidant Activity

Biochemical Applications

-

Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes that play roles in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders.

- Data Table: Enzyme Inhibition Studies

- Binding Affinity Studies

Material Science Applications

-

Polymer Synthesis

- The compound can be used as a monomer in synthesizing biodegradable polymers. These polymers have applications in drug delivery systems and environmentally friendly materials.

- Data Table: Polymer Characteristics

Polymer Type Degradation Time Application Area Poly(glycolic acid) 6 months Drug delivery systems Poly(lactic-co-glycolic acid) 12 months Tissue engineering - Nanotechnology

Mecanismo De Acción

The mechanism by which N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)] exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(carboxymethyl)-N-[2-(2,5-dioxo-1H-pyrrol-1-yl)]: Lacks the dihydro component.

N-(carboxymethyl)-N-[2-(2,5-dihydro-1H-pyrrol-1-yl)]: Lacks the dioxo component.

Uniqueness

N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)] is unique due to the presence of both the carboxymethyl and the dihydro-2,5-dioxo-pyrrolidine moieties, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-(Carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl] (CAS No. 207612-92-8) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₀H₁₃N₂O₄

- Molecular Weight : 227.22 g/mol

Structure

The structure of this compoundethyl] includes a carboxymethyl group and a pyrrole derivative, which is crucial for its biological interactions.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Antioxidant Activity : The presence of the dioxo-pyrrole moiety suggests potential antioxidant properties. Studies have shown that similar compounds can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compoundethyl] may inhibit the growth of certain bacteria and fungi. This could be due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various tissues.

Pharmacokinetics

Understanding the pharmacokinetics of this compoundethyl] is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to be absorbed through the gastrointestinal tract due to its relatively small size and polar functional groups.

- Distribution : Its distribution in biological systems will depend on its solubility and binding affinity to plasma proteins.

- Metabolism : Initial studies suggest that it may undergo hepatic metabolism, similar to other amino acid derivatives.

Toxicity and Safety Profile

Toxicological evaluations are crucial for determining the safety of this compoundethyl]. Current data indicate low toxicity levels in vitro; however, further in vivo studies are required to confirm these findings.

Study 1: Antioxidant Activity Assessment

In a study investigating the antioxidant capacity of this compoundethyl], researchers utilized DPPH radical scavenging assays. The results indicated significant radical scavenging activity compared to control groups (p < 0.05), suggesting potential applications in oxidative stress-related conditions.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains, indicating promising antimicrobial activity that warrants further investigation.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-[carboxymethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6.C7H8O3S/c13-7-1-2-8(14)12(7)4-3-11(5-9(15)16)6-10(17)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-2H,3-6H2,(H,15,16)(H,17,18);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLHNIUDZCKIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=O)N(C1=O)CCN(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.